1-(2-Butoxy-5-fluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

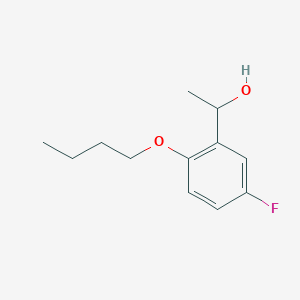

1-(2-Butoxy-5-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-5-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-butoxy-5-fluorobenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. The reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation processes or enzymatic reduction methods. These methods offer advantages such as high yield, selectivity, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-butoxy-5-fluorobenzaldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(2-Butoxy-5-fluorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and contribute to its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Butoxy-4-fluorophenyl)ethanol

- 1-(2-Butoxy-3-fluorophenyl)ethanol

- 1-(2-Butoxy-5-chlorophenyl)ethanol

Uniqueness

1-(2-Butoxy-5-fluorophenyl)ethanol is unique due to the specific positioning of the butoxy and fluorine groups on the phenyl ring. This configuration can result in distinct chemical and physical properties, making it valuable for specific applications .

Biological Activity

1-(2-Butoxy-5-fluorophenyl)ethanol is a compound that has garnered attention due to its significant biological activity, particularly in the fields of anticancer research and enzyme interaction studies. This article explores its biological properties, mechanisms of action, and potential applications, supported by various research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a butoxy group, a fluorine atom on the phenyl ring, and an ethanol moiety. This specific arrangement is believed to enhance its biological interactions, particularly with enzymes and receptors involved in cancer progression. The presence of the fluorine atom increases the compound's electronegativity, potentially improving binding affinity to biological targets .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Preliminary studies have shown:

- Cytotoxicity Assays : The compound has been evaluated for its ability to inhibit cell growth in several cancer models. For instance, in MCF-7 breast cancer cells, it demonstrated an IC50 value indicating effective inhibition of cell proliferation .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Flow cytometry analyses have confirmed that treatment with this compound leads to increased rates of apoptosis in treated cell lines .

Interaction with Biological Targets

The compound's interaction with specific molecular targets is crucial for understanding its therapeutic potential:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes involved in tumor growth and survival pathways. This inhibition could lead to reduced tumor viability and growth rates .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Butoxy-4-fluorophenyl)ethanol | Fluorine at the 4-position | Different biological activity due to fluorine position |

| (2-Butoxyphenyl)methanol | Lacks fluorine; contains butoxy | Potentially less bioactive than fluorinated analogs |

| 3-Fluorophenylmethanol | Fluorine on a different phenyl position | May exhibit different biological activities |

| 3-n-Butoxy-5-fluorophenethyl alcohol | Contains a phenethyl moiety | Enhanced lipophilicity and potential neuroprotective effects |

| 4-Fluorophenethyl alcohol | Fluorine on para position | Known for neuroprotective effects |

The positioning of the fluorine atom in this compound is critical as it influences both reactivity and selectivity compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively reduce tumor size in animal models when administered over a specified duration. The reduction in tumor growth correlates with increased apoptosis rates observed in treated cells .

- Selectivity Studies : Selectivity assays indicate that this compound exhibits a favorable selectivity index over normal mammalian cell lines, suggesting its potential for use as a therapeutic agent with reduced toxicity .

- Mechanistic Insights : Further mechanistic studies are ongoing to elucidate the specific pathways affected by this compound, including potential interactions with signaling pathways involved in cancer cell survival and proliferation .

Properties

IUPAC Name |

1-(2-butoxy-5-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-4-7-15-12-6-5-10(13)8-11(12)9(2)14/h5-6,8-9,14H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVFMXYYLHTMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.